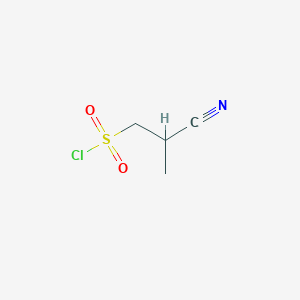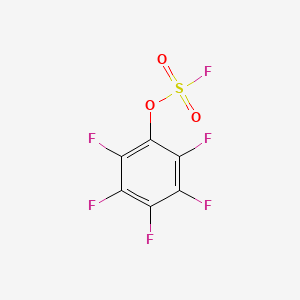
Pentafluorophenylfluorosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenylfluorosulfonate is a chemical compound known for its unique reactivity and applications in various fields of science and industry. It is characterized by the presence of a pentafluorophenyl group attached to a fluorosulfonate moiety, making it a valuable reagent in organic synthesis and bioconjugation chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenylfluorosulfonate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with sulfur tetrafluoride in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenylfluorosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines, leading to the formation of pentafluorophenyl-substituted products.
Elimination-Addition Pathways: Studies have shown that it can participate in elimination-addition mechanisms, particularly in reactions with amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines. These reactions often occur under mild conditions, such as room temperature, and in the presence of organic solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound are typically pentafluorophenyl-substituted compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Scientific Research Applications
Pentafluorophenylfluorosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentafluorophenylfluorosulfonate involves its reactivity with nucleophiles. The pentafluorophenyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the fluorosulfonate group. This makes the compound highly reactive towards nucleophiles, leading to the formation of stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group but differ in their functional groups.
Pentafluorosulfanyl Compounds: These compounds contain the pentafluorosulfanyl group and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
Pentafluorophenylfluorosulfonate is unique due to its combination of the pentafluorophenyl and fluorosulfonate groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C6F6O3S |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C6F6O3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14 |
InChI Key |
MXWPDIDUHXNAEL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


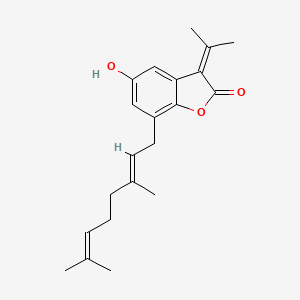
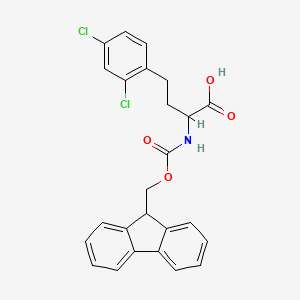
![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide](/img/structure/B12305704.png)
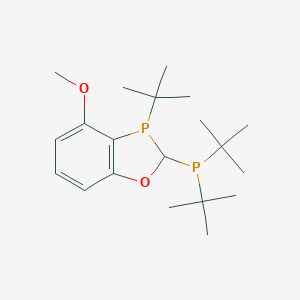
![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)
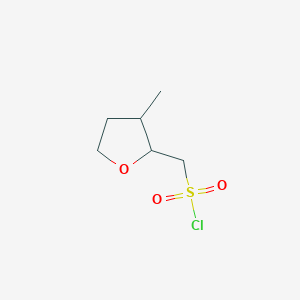
![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)
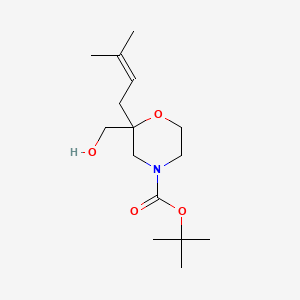
![4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)
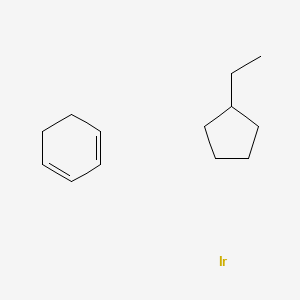
![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
